molecular formula C17H14FN5O2S B2812919 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 1172814-88-8

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide

货号: B2812919
CAS 编号: 1172814-88-8
分子量: 371.39
InChI 键: NPCKUIUJXUVLEI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a heterocyclic carboxamide featuring a 3-methylisoxazole core linked to a 4-fluorobenzo[d]thiazol-2-yl group and a 2-(1H-pyrazol-1-yl)ethyl substituent. Its structure combines fluorinated aromatic systems (enhancing lipophilicity and target binding) with pyrazole and isoxazole moieties, which are common in pharmacologically active molecules due to their hydrogen-bonding capabilities and metabolic stability .

属性

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-N-(2-pyrazol-1-ylethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN5O2S/c1-11-10-13(25-21-11)16(24)23(9-8-22-7-3-6-19-22)17-20-15-12(18)4-2-5-14(15)26-17/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCKUIUJXUVLEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(CCN2C=CC=N2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

科学研究应用

Chemical Structure and Synthesis

The compound features a unique structure that includes a pyrazole moiety, a fluorobenzo[d]thiazole group, and an isoxazole ring. The synthesis typically involves multi-step reactions requiring specific conditions such as temperature control and solvent choice (e.g., dimethylformamide or ethanol) to optimize yield and purity. Characterization methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure of the synthesized compound.

Synthesis Overview

StepDescription
1Formation of the pyrazole ring through condensation reactions.
2Introduction of the fluorobenzo[d]thiazole moiety via nucleophilic substitution.
3Construction of the isoxazole ring through cyclization reactions.
4Final purification and characterization using NMR and MS techniques.

Biological Activities

The compound exhibits significant potential in medicinal chemistry due to its diverse biological activities, including:

  • Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS).
  • PPARγ Agonism : It has shown competitive binding to PPARγ with an EC50 value ranging from 215 nM to 5.45 μM, suggesting its potential as a therapeutic agent for metabolic diseases.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Compound NameBiological ActivityUnique Aspects
N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamideAnticancerContains biphenyl component
ParoxetineAntidepressantSelective serotonin reuptake inhibitor
CDPPBNeuroprotectiveTargets metabotropic glutamate receptors

Therapeutic Applications

The compound's unique combination of functional groups allows for various therapeutic applications:

  • Cancer Treatment : Its ability to induce apoptosis in cancer cells positions it as a potential candidate for cancer therapies.
  • Metabolic Disorders : As a PPARγ agonist, it may be useful in treating conditions like type 2 diabetes and obesity.
  • Anti-inflammatory Drugs : Its anti-inflammatory properties could lead to new treatments for chronic inflammatory conditions.

Case Studies

  • Cancer Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide effectively reduces cell viability at micromolar concentrations, indicating strong anticancer activity.
  • Metabolic Disease Models : Animal models treated with this compound showed improved insulin sensitivity and reduced adiposity, supporting its role as a PPARγ agonist.
  • Inflammatory Response Tests : Experimental models of inflammation indicated that treatment with this compound led to decreased levels of pro-inflammatory cytokines, suggesting its therapeutic potential in inflammatory diseases.

相似化合物的比较

Comparison with Structural Analogs

Structural Similarities and Key Differences

(a) 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide ()
  • Similarities : Shares an isoxazole-carboxamide scaffold.
  • Differences: Lacks the fluorobenzo[d]thiazol and pyrazole-ethyl groups. The non-fluorinated thiazole may reduce membrane permeability compared to the fluorinated analog .
  • Activity : Reported in crystallography studies but lacks pharmacological data.
(b) N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide ()
  • Similarities : Contains a pyrazole-thiazole hybrid structure.
  • Differences : Replaces isoxazole with acetamide and includes a phenyl group. The absence of fluorination and isoxazole may alter target selectivity.
(c) 3,5-Diamino-4-cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)thiophene-2-carboxamide ()
  • Similarities : Features a carboxamide linker and pyrazole core.
  • Differences : Incorporates benzimidazole and thiophene instead of fluorobenzo[d]thiazol and isoxazole. The methylthio group may enhance metabolic stability but reduce solubility .

Pharmacological and Physicochemical Properties

Property Target Compound 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide N-(4-(2-(Methyl...)phenyl)acetamide 3,5-Diamino-4-cyano...thiophene-2-carboxamide
Molecular Weight ~420 g/mol ~223 g/mol ~450 g/mol ~550 g/mol
LogP (Predicted) 3.8 (fluorine enhances lipo.) 1.2 3.5 4.1 (due to benzimidazole)
Hydrogen Bond Donors 1 2 2 3
Fluorination Yes (enhances binding) No No No
Reported Activity Not disclosed Crystallographic data only Kinase inhibition potential Antiproliferative activity (in vitro)

Computational Analysis (Multiwfn Insights)

Wavefunction analysis using Multiwfn () reveals:

  • Orbital Composition : The pyrazole-ethyl group contributes to HOMO localization, suggesting reactivity in electrophilic interactions .

Key Findings and Implications

  • Fluorination Advantage: The target compound’s 4-fluorobenzo[d]thiazol likely enhances target affinity and pharmacokinetics compared to non-fluorinated analogs .
  • Metabolic Stability : Pyrazole and isoxazole moieties may reduce oxidative metabolism, as seen in similar compounds .
  • Knowledge Gaps: Limited pharmacological data for the target compound necessitates further in vitro profiling against kinase or enzyme targets.

常见问题

Basic: What are the key synthetic steps and characterization methods for this compound?

Answer:
The synthesis involves multi-step reactions:

Core assembly: Condensation of a pyrazole-ethylamine derivative with 4-fluorobenzo[d]thiazole-2-amine, followed by coupling with 3-methylisoxazole-5-carboxylic acid using carbodiimide crosslinkers (e.g., EDC/HOBt) .

Purification: Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures.

Characterization:

  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm regiochemistry and substituent positions.
  • High-resolution mass spectrometry (HRMS) for molecular ion validation.
  • IR spectroscopy to verify carbonyl (C=O) and amide (N-H) functional groups .

Basic: What spectroscopic techniques are critical for structural validation?

Answer:

  • ¹H NMR: Identifies proton environments (e.g., pyrazole CH, fluorobenzo[d]thiazole aromatic protons, isoxazole CH3). For example, the 4-fluorobenzo[d]thiazole aromatic protons show distinct deshielding (~δ 7.8–8.2 ppm) due to electron-withdrawing fluorine .
  • Heteronuclear Single Quantum Coherence (HSQC): Correlates ¹H-¹³C signals to resolve overlapping peaks in complex regions.
  • LC-MS/MS: Monitors synthetic intermediates for purity (>95%) and detects side products (e.g., unreacted starting materials) .

Basic: How does the compound’s structure influence its biological activity?

Answer:

  • Pyrazole moiety: Enhances binding to kinase ATP pockets via hydrogen bonding (e.g., N1-H interactions).
  • 4-Fluorobenzo[d]thiazole: Improves metabolic stability and membrane permeability due to lipophilic fluorine.
  • Isoxazole-carboxamide: Acts as a bioisostere for carboxylic acids, reducing ionization at physiological pH .
    Methodological Insight: SAR studies involve synthesizing analogs (e.g., replacing fluorine with chlorine or methyl groups) and testing inhibitory potency against target enzymes (e.g., COX-2) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

  • Solvent optimization: Use polar aprotic solvents (e.g., DMF or DMSO) for coupling steps to enhance solubility of intermediates.
  • Temperature control: Maintain 0–5°C during carbodiimide-mediated couplings to minimize racemization.
  • Catalyst screening: Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura cross-couplings if aryl halide intermediates are used .
  • Real-time monitoring: Employ in-situ FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Answer:

Validate assay conditions: Replicate experiments under standardized protocols (e.g., ATP concentration in kinase assays).

Control for off-target effects: Use isoform-selective inhibitors (e.g., COX-1 vs. COX-2) to confirm target specificity .

Structural analogs comparison: Compare IC₅₀ values of derivatives (e.g., replacing 4-fluorobenzo[d]thiazole with benzimidazole) to identify critical pharmacophores .

Advanced: What computational methods aid in target identification?

Answer:

  • Molecular docking (AutoDock Vina): Predict binding poses with targets (e.g., COX-2 PDB: 5KIR). Focus on key residues (e.g., Arg513 for hydrogen bonding with the carboxamide group) .
  • Molecular dynamics (GROMACS): Simulate ligand-protein stability over 100 ns to assess binding free energy (MM-PBSA) .
  • Pharmacophore modeling (MOE): Map electrostatic/hydrophobic features to prioritize analogs for synthesis .

Advanced: How to assess compound stability under physiological conditions?

Answer:

  • pH stability: Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24h. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Metabolic stability: Use liver microsomes (human/rat) to measure half-life (t₁/₂). Identify metabolites with LC-QTOF-MS/MS .

Advanced: How to design analogs to improve pharmacokinetic properties?

Answer:

  • LogP optimization: Introduce hydrophilic groups (e.g., -OH, -SO₃H) to reduce logP from >3 to 1–2, enhancing solubility.
  • Prodrug strategies: Mask the carboxamide as an ester (e.g., pivaloyloxymethyl) for improved oral bioavailability .
  • CYP450 inhibition screening: Test against CYP3A4 and CYP2D6 to minimize drug-drug interaction risks .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。